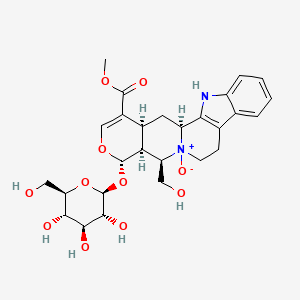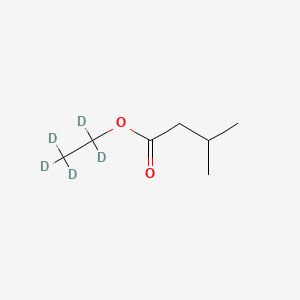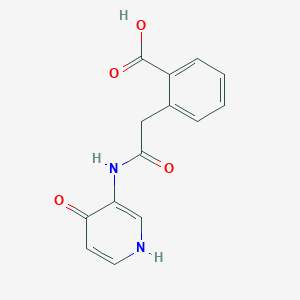
2-(2-((4-Hydroxypyridin-3-yl)amino)-2-oxoethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((4-Hydroxypyridin-3-yl)amino)-2-oxoethyl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a pyridine ring through an amino and oxoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-Hydroxypyridin-3-yl)amino)-2-oxoethyl)benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxypyridine-3-amine with a benzoic acid derivative under controlled conditions. The reaction often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-((4-Hydroxypyridin-3-yl)amino)-2-oxoethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the oxoethyl moiety can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield pyridine ketones, while reduction of the carbonyl group can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
2-(2-((4-Hydroxypyridin-3-yl)amino)-2-oxoethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s derivatives have potential as enzyme inhibitors or receptor modulators, making them valuable in biochemical studies.
Medicine: Its structural features make it a candidate for drug development, particularly in designing molecules with anti-inflammatory or antimicrobial properties.
Mecanismo De Acción
The mechanism by which 2-(2-((4-Hydroxypyridin-3-yl)amino)-2-oxoethyl)benzoic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, altering the cellular redox state and affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybenzoic acid: Shares the benzoic acid moiety but lacks the pyridine ring.
3-Aminopyridine: Contains the pyridine ring with an amino group but lacks the benzoic acid moiety.
2-Acetylpyridine: Features the pyridine ring with an oxoethyl group but lacks the benzoic acid moiety.
Uniqueness
2-(2-((4-Hydroxypyridin-3-yl)amino)-2-oxoethyl)benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C14H12N2O4 |
|---|---|
Peso molecular |
272.26 g/mol |
Nombre IUPAC |
2-[2-oxo-2-[(4-oxo-1H-pyridin-3-yl)amino]ethyl]benzoic acid |
InChI |
InChI=1S/C14H12N2O4/c17-12-5-6-15-8-11(12)16-13(18)7-9-3-1-2-4-10(9)14(19)20/h1-6,8H,7H2,(H,15,17)(H,16,18)(H,19,20) |
Clave InChI |
MRPCQGCXZZXKOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC(=O)NC2=CNC=CC2=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



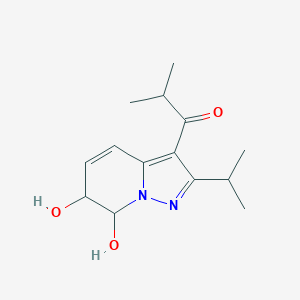
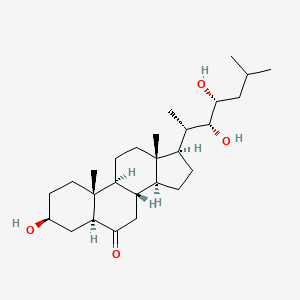
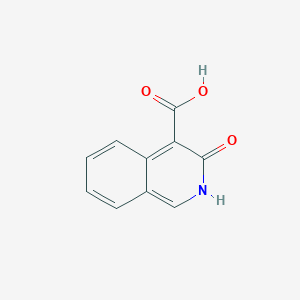
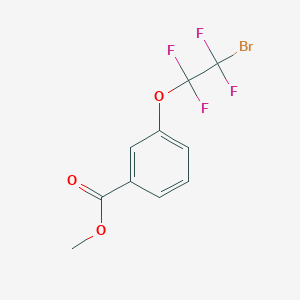
![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoic acid](/img/structure/B13447812.png)
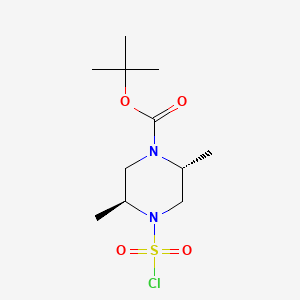
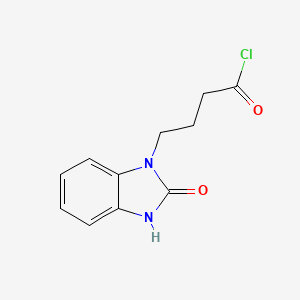
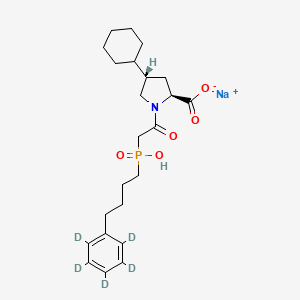
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-difluorobutanoic acid](/img/structure/B13447835.png)
